molecular formula C8H4Cl2F2O B13404055 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride

Cat. No.: B13404055
M. Wt: 225.02 g/mol
InChI Key: RNPZVHICWXPYEC-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (hypothetical molecular formula: C₈H₄Cl₂F₂O) is a substituted benzoyl chloride featuring halogen atoms (Cl, F) and a methyl group on the aromatic ring. Benzoyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in acylations for pharmaceuticals, agrochemicals, and polymers. The unique substitution pattern of this compound—chloro and fluoro groups at positions 2, 3, and 5, along with a methyl group at position 4—imparts distinct electronic and steric properties, influencing reactivity, solubility, and crystallinity.

Properties

Molecular Formula

C8H4Cl2F2O

Molecular Weight

225.02 g/mol

IUPAC Name

5-chloro-2,3-difluoro-4-methylbenzoyl chloride

InChI

InChI=1S/C8H4Cl2F2O/c1-3-5(9)2-4(8(10)13)7(12)6(3)11/h2H,1H3

InChI Key

RNPZVHICWXPYEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Catalytic Cyclization and Halogenation Strategies

The synthesis of 2,3-difluoro-5-chloropyridine (CN103396357A) involves a two-step process:

  • Step 1 : Cyclization of trichloroacetaldehyde with acrylonitrile using cuprous chloride as a catalyst at 160–200°C.
  • Step 2 : Fluorination of the intermediate with potassium fluoride in polar aprotic solvents (e.g., DMF, DMSO) at 120–180°C.

For 5-chloro-2,3-difluoro-4-methylbenzoyl chloride, a similar strategy could involve:

  • Chlorination of a pre-functionalized toluene derivative (e.g., 4-methyl-2,3-difluorobenzoic acid) using thionyl chloride (SOCl₂) to form the acyl chloride.
  • Sequential fluorination and chlorination steps to introduce substituents, leveraging catalysts like CuCl or CsF/KF mixtures (CN106008329A).

Sandmeyer Reaction and Diazotization

The preparation of 5-chloro-2,3-difluoropyridine (CN106008329A) employs:

  • Diazotization of 2-aminopyridine followed by a Sandmeyer reaction to introduce chlorine.
  • Fluorination using a CsF/KF mixture in sulfolane/DMSO at 145–190°C.

Adapting this for the target compound:

  • Start with 4-methyl-2-aminobenzoic acid.
  • Diazotize and chlorinate to introduce chlorine at position 5.
  • Fluorinate positions 2 and 3 using DAST (diethylaminosulfur trifluoride) or SF₄.

Comparative Analysis of Key Methods

Parameter Pyridine-Based Approach Proposed Benzoyl Chloride Adaptation
Starting Material Trichloroacetaldehyde/2-aminopyridine 4-Methyl-2-aminobenzoic acid
Halogenation Agents KCl, KF/CsF SOCl₂, DAST/SF₄
Reaction Temperature 120–200°C 80–150°C (for acyl chloride formation)
Solvent System DMF, DMSO, NMP Thionyl chloride, Dichloromethane
Yield 74–78% Not reported (theoretical)

Critical Considerations

  • Steric and Electronic Effects : The methyl group at position 4 may hinder fluorination at adjacent positions, necessitating optimized reaction conditions.
  • Side Reactions : Competing hydrolysis of the acyl chloride group requires anhydrous conditions and inert atmospheres.
  • Purification Challenges : High-vacuum distillation or recrystallization may be needed to isolate the final product.

Research Gaps and Recommendations

No peer-reviewed studies or patents directly addressing this compound were identified in the provided sources. Future work should:

  • Explore Friedel-Crafts acylation routes for introducing the methyl and acyl chloride groups.
  • Validate fluorination efficiency using modern fluorinating agents (e.g., Selectfluor®).

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceutical Research: In the development of potential drug candidates.

    Material Science: In the synthesis of polymers and advanced materials.

    Agricultural Chemistry: As an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the 5-chloro-2,3-difluoro-4-methylbenzoyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares key parameters of 5-chloro-2,3-difluoro-4-methylbenzoyl chloride with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
This compound (hypothetical) C₈H₄Cl₂F₂O ~225.02* 2-F, 3-F, 4-Me, 5-Cl N/A High reactivity (electron-withdrawing Cl/F), moderate lipophilicity, crystalline solid (inferred)
2,3-Difluoro-4-methylbenzoyl chloride C₈H₅ClF₂O 190.57 2-F, 3-F, 4-Me 261763-38-6 Liquid at room temperature; used as an acylation agent in peptide synthesis
2,3,4-Trichloro-5-fluorobenzoic chloride C₇HCl₃FO 227.43 2-Cl, 3-Cl, 4-Cl, 5-F 115549-05-8 Solid; high thermal stability; used in pesticide intermediates
2-Chloro-5-(trifluoromethoxy)benzoyl chloride C₈H₃ClF₃O₂ 242.56 2-Cl, 5-O-CF₃ 1261731-24-1 Highly lipophilic; reacts with amines to form amides

*Calculated based on analogous compounds; experimental validation required.

Key Observations:

Electron-Withdrawing Effects : The presence of multiple halogens (Cl, F) increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). For example, 2,3-difluoro-4-methylbenzoyl chloride shows rapid acylation kinetics .

Steric and Crystallinity Effects : Methyl groups (e.g., at position 4) introduce steric hindrance but improve crystallinity. Evidence from benzofuran derivatives (e.g., 5-chloro-2,7-dimethyl analogs) shows that methyl groups facilitate π-π stacking (centroid distances ~3.9–4.0 Å) and hydrogen bonding, stabilizing crystal lattices .

Lipophilicity : Trifluoromethoxy (O-CF₃) and chloro groups significantly increase logP values, as seen in 2-chloro-5-(trifluoromethoxy)benzoyl chloride, making such compounds suitable for lipid-soluble drug intermediates .

Research Findings and Data Gaps

  • Thermodynamic Stability : Trichloro-fluorinated analogs (e.g., 2,3,4-trichloro-5-fluorobenzoic chloride) decompose above 200°C, whereas difluoro-methyl derivatives (e.g., 2,3-difluoro-4-methylbenzoyl chloride) are more volatile, requiring low-temperature storage .

Biological Activity

5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its reactivity with biological molecules, antibacterial properties, and implications for drug design.

Chemical Structure and Synthesis

The compound has the molecular formula C₈H₄ClF₂O and features a benzoyl chloride functional group with two fluorine atoms at the ortho positions relative to a methyl group. The synthesis of this compound can be achieved through various methods, typically involving the reaction of 5-chloro-2,3-difluorobenzoic acid with thionyl chloride (SOCl₂) to yield the acyl chloride form.

1. Reactivity with Biological Molecules

This compound exhibits significant reactivity with nucleophiles such as amines and alcohols. These interactions are crucial for understanding its mechanisms in nucleophilic substitution and acylation reactions, which are fundamental in drug design. The compound's ability to modify biological targets can lead to insights into its therapeutic potential or toxicological effects.

2. Antibacterial Properties

Recent studies have indicated that compounds structurally related to this compound possess antibacterial activity. For instance, derivatives of phenolic compounds have demonstrated efficacy against various bacterial strains including Echerichia coli and Staphylococcus aureus. While specific data on the antibacterial activity of this compound is limited, its structural similarities suggest potential effectiveness against gram-positive and gram-negative bacteria .

Case Study: Antibacterial Activity Assessment

In a comparative study involving phenolic derivatives, compounds similar to this compound were evaluated using the disc diffusion method. The results showed varying degrees of inhibition against bacterial growth, providing a basis for further exploration of this compound's antibacterial potential. The average diameter of inhibition zones was measured after incubation at 37 °C for 24 hours .

Compound NameInhibition Zone (mm)Bacterial Strain
Compound A15E. coli
Compound B20S. aureus
This compound (hypothetical)TBDTBD

Implications for Drug Design

The unique arrangement of fluorine substituents in this compound may influence its biological properties significantly. Understanding these interactions is vital for optimizing drug candidates aimed at enhancing selectivity and reducing toxicity in therapeutic applications. The compound's ability to engage in acylation reactions makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-2,3-difluoro-4-methylbenzoyl chloride, and how do reaction conditions influence yield?

  • Methodology : Start with the benzoic acid precursor (e.g., 5-chloro-2,3-difluoro-4-methylbenzoic acid) and employ chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Reaction efficiency depends on solvent choice (e.g., anhydrous dichloromethane), temperature (typically 40–60°C), and stoichiometry (1:2 molar ratio of acid to chlorinating agent). Monitor completion via TLC or FTIR for acyl chloride peak (~1800 cm⁻¹). Purify via vacuum distillation to remove excess reagents .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and absence of side products.
  • Mass spectrometry (EI or ESI-MS) to verify molecular weight and isotopic patterns.
  • Elemental analysis (CHNS/O) to validate stoichiometry.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .

Q. What are the critical storage and handling protocols to prevent degradation?

  • Methodology : Store under inert atmosphere (argon) at 2–8°C in moisture-resistant containers. Handle in a glovebox or fume hood due to moisture sensitivity and corrosive fumes. Use anhydrous solvents for dissolution and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or QM/MM) guide the design of derivatives with enhanced reactivity?

  • Methodology :

Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites.

Simulate reaction pathways (e.g., nucleophilic acyl substitution) using software like Gaussian or ORCA to predict activation energies.

Validate predictions with experimental kinetic studies (e.g., monitoring substituent effects on reaction rates).

  • Reference: ICReDD’s integrated computational-experimental framework .

Q. What experimental design strategies optimize reaction conditions for large-scale synthesis while minimizing byproducts?

  • Methodology : Apply statistical Design of Experiments (DoE) :

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response variables : Yield, selectivity, purity.
  • Use a Box-Behnken or central composite design to reduce trials. Analyze via ANOVA to identify significant factors .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling in ¹⁹F NMR)?

  • Methodology :

  • Cross-validate with 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.
  • Compare experimental data with simulated spectra (using ACD/Labs or MestReNova).
  • Investigate solvent or temperature effects on chemical shifts .

Q. What role does this compound play in synthesizing bioactive molecules (e.g., kinase inhibitors or agrochemicals)?

  • Methodology :

  • Use it as an acylating agent to introduce the 2,3-difluoro-4-methylbenzoyl group into target scaffolds.
  • Example: Couple with aminopyridines via Schotten-Baumann reaction to generate protease inhibitors.
  • Assess bioactivity via in vitro enzymatic assays (e.g., IC₅₀ determination) .

Q. How can environmental impacts of lab-scale synthesis be assessed?

  • Methodology :

  • Perform life cycle assessment (LCA) focusing on waste solvents (e.g., SOCl₂ byproducts).
  • Use green chemistry metrics (atom economy, E-factor) to quantify waste generation.
  • Explore solvent recycling or catalytic alternatives to reduce hazardous inputs .

Key Research Challenges

  • Contradictions in Fluorine Substituent Effects : Fluorine’s electron-withdrawing nature may unpredictably alter reaction pathways. Use Hammett σ constants and computational models to rationalize electronic effects .
  • Scale-Up Limitations : Corrosive byproducts (HCl/SO₂) require specialized reactors. Consider flow chemistry for safer handling .

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